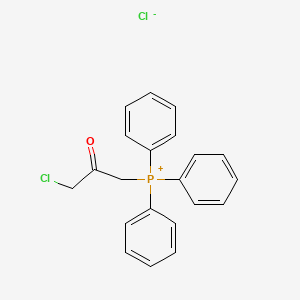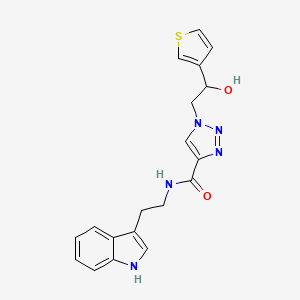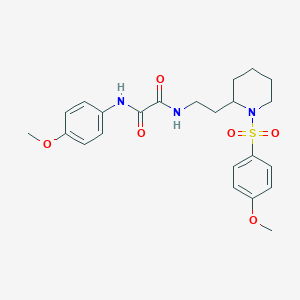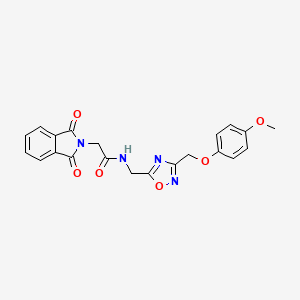
3-((2,3-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,3-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Some derivatives of 1,2,4-triazole, which include structural motifs similar to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good or moderate activities against various test microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
Triazine derivatives have been studied for their corrosion inhibition performance on mild steel in hydrochloric acid environments. These studies have demonstrated high corrosion inhibition efficiencies, suggesting the potential of these compounds in industrial applications to protect metals against corrosion (Singh et al., 2018).
Antioxidant Properties
Research into triazole and its derivatives, which share structural similarities with the compound of interest, has also revealed antioxidant capabilities. These compounds have been synthesized and characterized, showing significant free-radical scavenging ability in assays like DPPH and Nitric oxide (NO), indicating their potential as antioxidant agents (Hussain, 2016).
Mosquito-larvicidal and Antibacterial Properties
Novel triazine derivatives have been synthesized and evaluated for their mosquito-larvicidal and antibacterial activities. Some of these compounds exhibited moderate activity, suggesting their usefulness in developing new agents for controlling mosquito populations and bacterial pathogens (Castelino et al., 2014).
Gas/Vapor Sorption and Sensing Applications
Amine-decorated luminescent metal-organic frameworks incorporating triazine-based ligands have been developed for selective gas/vapor sorption and nanomolar sensing of substances like 2,4,6-Trinitrophenol in water. These frameworks demonstrate the compound's potential in environmental monitoring and safety applications (Das & Mandal, 2018).
Propiedades
IUPAC Name |
3-(2,3-dimethylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-7-9-15(10-8-12)11-17-18(24)21-19(23-22-17)20-16-6-4-5-13(2)14(16)3/h4-10H,11H2,1-3H3,(H2,20,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDWTBGJBSTYHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC(=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide](/img/structure/B2355708.png)

![10-Bromo-9-fluoro-N3-methyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2,3-dicarboxamide](/img/structure/B2355710.png)
![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate](/img/structure/B2355711.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2355712.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2355716.png)


![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2355723.png)

![1-Methyl-2-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyridine-3-carboxamide](/img/structure/B2355726.png)